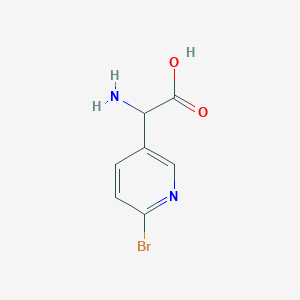

![molecular formula C8H15N4O13P3 B12077322 [[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12077322.png)

[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

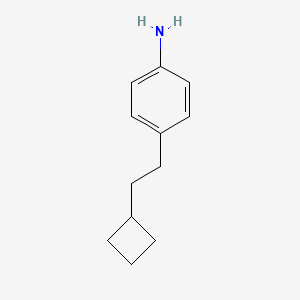

Le composé [[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]méthoxy-hydroxyphosphoryl] phosphate d'hydrogène phosphonique est une molécule organique complexe qui présente un cycle triazine, un cycle hydroxyoxolane et plusieurs groupes phosphate

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du [[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]méthoxy-hydroxyphosphoryl] phosphate d'hydrogène phosphonique implique plusieurs étapes. Une approche courante est l'alkylation des dérivés de la triazine. Par exemple, la réaction des 5-amino-triazolo[1,5-a][1,3,5]triazin-7(3H)-ones avec le bromure d'allyle, le bromoéthane ou le bromure de (2-acétoxyéthoxy)méthyle se produit sélectivement avec la formation de produits en raison de l'alkylation à l'atome d'azote N-3 du système hétérocyclique .

Méthodes de production industrielle

Analyse Des Réactions Chimiques

Types de réactions

Le composé subit divers types de réactions chimiques, notamment:

Oxydation: Le cycle triazine peut être oxydé dans des conditions spécifiques.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels liés au cycle triazine.

Substitution: Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle triazine.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent:

Agents oxydants: Tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs: Tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Nucléophiles: Tels que les amines ou les alcoolates.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'alkylation peuvent donner divers dérivés de la triazine substitués .

Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet la création de dérivés aux propriétés chimiques diverses.

Biologie

En biologie, le composé a des applications potentielles dans l'étude des acides nucléiques et des interactions enzymatiques. Ses groupes phosphate en font un candidat pour une utilisation dans des tests biochimiques et comme mimétique de nucléotides naturels.

Médecine

En médecine, le cycle triazine du composé est intéressant en raison de ses propriétés antivirales et anticancéreuses potentielles. Des recherches sont en cours pour explorer son efficacité et sa sécurité dans les applications thérapeutiques .

Industrie

Dans l'industrie, le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles qu'une stabilité ou une réactivité accrue.

Mécanisme d'action

Le mécanisme par lequel le [[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]méthoxy-hydroxyphosphoryl] phosphate d'hydrogène phosphonique exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les acides nucléiques. Le cycle triazine peut interagir avec les sites actifs des enzymes, inhibant potentiellement leur activité. Les groupes phosphate peuvent imiter les nucléotides naturels, permettant au composé d'interférer avec la synthèse et la fonction des acides nucléiques .

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology

In biology, the compound has potential applications in the study of nucleic acids and enzyme interactions. Its phosphate groups make it a candidate for use in biochemical assays and as a mimic of natural nucleotides.

Medicine

In medicine, the compound’s triazine ring is of interest due to its potential antiviral and anticancer properties. Research is ongoing to explore its efficacy and safety in therapeutic applications .

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mécanisme D'action

The mechanism by which [[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and nucleic acids. The triazine ring can interact with enzyme active sites, potentially inhibiting their activity. The phosphate groups can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis and function .

Comparaison Avec Des Composés Similaires

Composés similaires

Acyclovir: Un analogue nucléosidique utilisé comme médicament antiviral.

5-Azacytidine: Un agent antiprolifératif utilisé dans le traitement de la leucémie.

Unicité

L'unicité du [[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]méthoxy-hydroxyphosphoryl] phosphate d'hydrogène phosphonique réside dans sa combinaison d'un cycle triazine et de plusieurs groupes phosphate, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé polyvalent pour diverses applications scientifiques.

Propriétés

IUPAC Name |

[[5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N4O13P3/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(23-6)2-22-27(18,19)25-28(20,21)24-26(15,16)17/h3-6,13H,1-2H2,(H,18,19)(H,20,21)(H2,9,11,14)(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYYBBDIYHRTCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N4O13P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12077240.png)

![2-[4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B12077296.png)

![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)

![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)